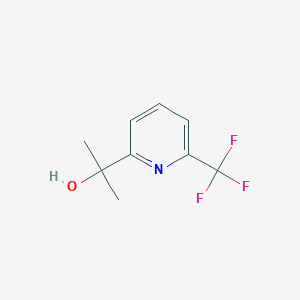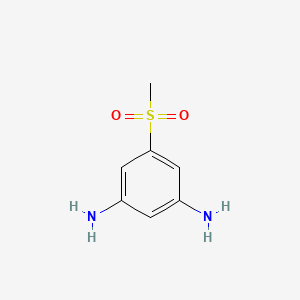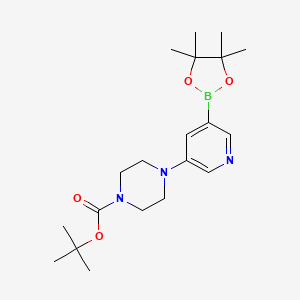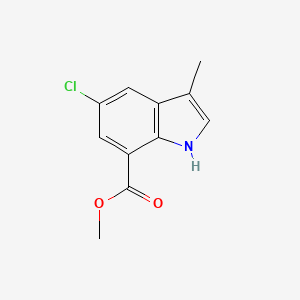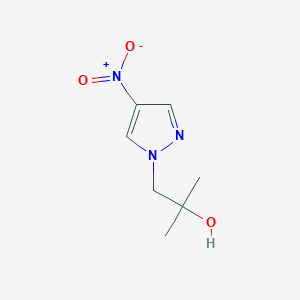
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
概述
描述
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a hydroxyl group at the 2-position of the propan-2-ol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-nitro-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group of 2-methylpropan-2-ol, followed by nucleophilic substitution at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Various alkylating agents or acylating agents can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.
Reduction: 2-Methyl-1-(4-amino-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Depending on the substituent, various derivatives can be formed.
科学研究应用
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-1-(4-amino-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with an amino group instead of a nitro group.
2-Methyl-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: Contains a chloro group instead of a nitro group.
2-Methyl-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol: Has a methyl group at the 4-position of the pyrazole ring.
Uniqueness
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group and the hydroxyl group in the same molecule allows for diverse chemical transformations and interactions.
属性
IUPAC Name |
2-methyl-1-(4-nitropyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-6(3-8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVVJOVWEIZBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
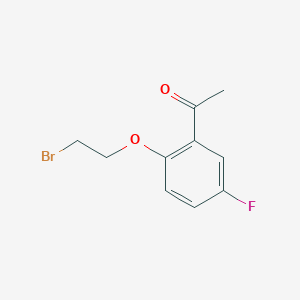
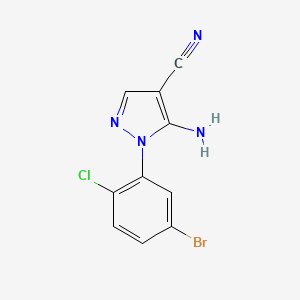
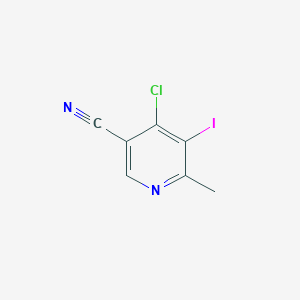
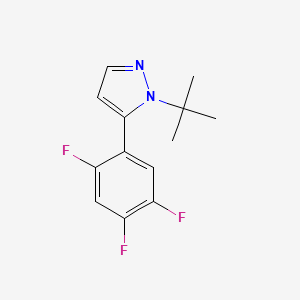
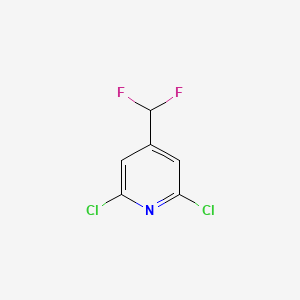

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1400614.png)
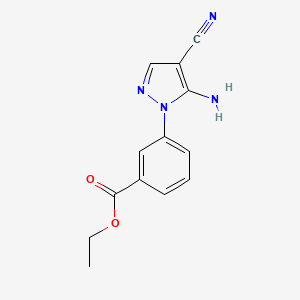
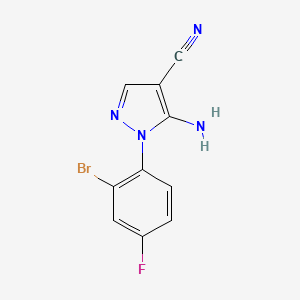
![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)
